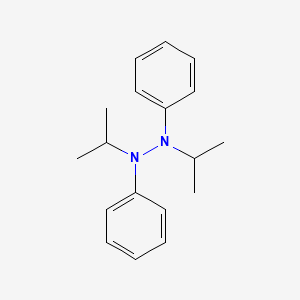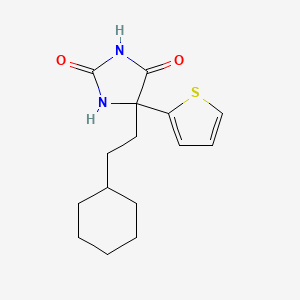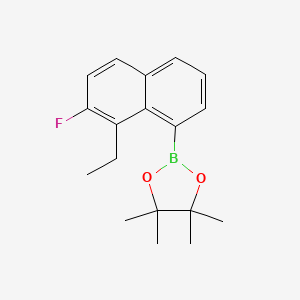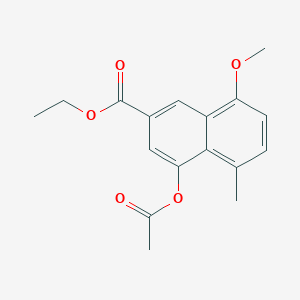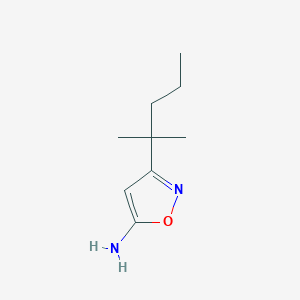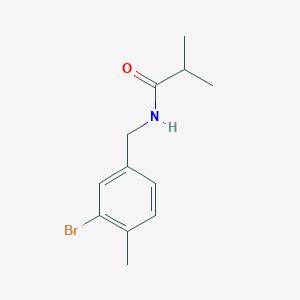
N-(3-Bromo-4-methylbenzyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromo-4-methylbenzyl)isobutyramide: is an organic compound belonging to the class of amides It features a benzyl group substituted with a bromine atom and a methyl group, attached to an isobutyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-4-methylbenzyl)isobutyramide typically involves the following steps:
Bromination: The starting material, 4-methylbenzyl alcohol, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 3-bromo-4-methylbenzyl bromide.
Amidation: The brominated intermediate is then reacted with isobutyramide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(3-Bromo-4-methylbenzyl)isobutyramide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones, and reduced to remove the bromine atom or modify the amide group.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
- Substituted benzyl derivatives.
- Oxidized or reduced forms of the original compound.
- Hydrolysis products such as carboxylic acids and amines.
Scientific Research Applications
Chemistry: N-(3-Bromo-4-methylbenzyl)isobutyramide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the production of advanced materials, including polymers and resins. Its unique structure allows for the modification of material properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-methylbenzyl)isobutyramide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and amide group play crucial roles in binding interactions and the overall bioactivity of the compound.
Comparison with Similar Compounds
N-(4-Bromobenzyl)isobutyramide: Similar structure but lacks the methyl group, which may affect its reactivity and biological activity.
N-(3-Chloro-4-methylbenzyl)isobutyramide: Chlorine substitution instead of bromine, leading to different chemical and physical properties.
N-(3-Bromo-4-methylphenyl)acetamide:
Uniqueness: N-(3-Bromo-4-methylbenzyl)isobutyramide is unique due to the presence of both bromine and methyl substituents on the benzyl group, which can influence its reactivity and interactions in various chemical and biological contexts. This combination of functional groups provides a distinct set of properties that can be leveraged in different applications.
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
N-[(3-bromo-4-methylphenyl)methyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H16BrNO/c1-8(2)12(15)14-7-10-5-4-9(3)11(13)6-10/h4-6,8H,7H2,1-3H3,(H,14,15) |
InChI Key |
ABEBQFMMVVGZNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)C(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13935854.png)
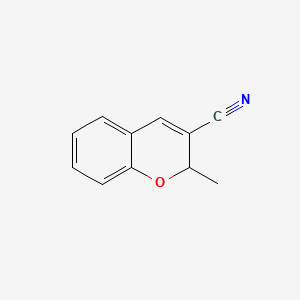


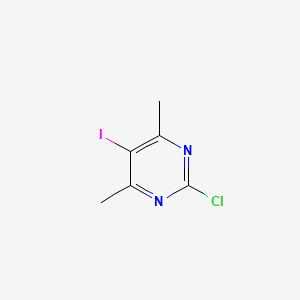
![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide)](/img/structure/B13935882.png)


